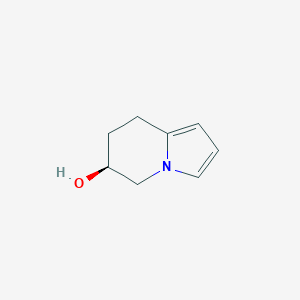

(S)-5,6,7,8-Tetrahydroindolizin-6-ol

Description

(S)-5,6,7,8-Tetrahydroindolizin-6-ol is a chiral bicyclic alkaloid derivative characterized by a fused indolizine core with hydroxylation at the 6-position. Its stereospecific (S)-configuration confers distinct biological and physicochemical properties, making it a compound of interest in medicinal chemistry and drug discovery. Indolizine derivatives are known for their structural similarity to natural alkaloids, which often exhibit antimicrobial, antiviral, or enzyme-inhibitory activities.

Properties

CAS No. |

219667-00-2 |

|---|---|

Molecular Formula |

C8H11NO |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

(6S)-5,6,7,8-tetrahydroindolizin-6-ol |

InChI |

InChI=1S/C8H11NO/c10-8-4-3-7-2-1-5-9(7)6-8/h1-2,5,8,10H,3-4,6H2/t8-/m0/s1 |

InChI Key |

ODBPVBCCCHVXKY-QMMMGPOBSA-N |

Isomeric SMILES |

C1CC2=CC=CN2C[C@H]1O |

Canonical SMILES |

C1CC2=CC=CN2CC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5,6,7,8-Tetrahydroindolizin-6-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of an amino alcohol precursor. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the use of hydrochloric acid or sodium hydroxide can promote the formation of the indolizine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions: (S)-5,6,7,8-Tetrahydroindolizin-6-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indolizine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated indolizine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Properties

Research has shown that derivatives of tetrahydroindolizin-6-ol exhibit antimicrobial activity. For instance, certain hydrogel formulations incorporating this compound have demonstrated effectiveness against bacterial strains such as Escherichia coli and Bacillus subtilis. The mechanism involves disruption of bacterial membranes, leading to cell lysis and death. One study highlighted that a specific hydrogel formulation containing tetrahydroindolizin derivatives displayed significant inhibition zones against these pathogens, indicating its potential use in developing antimicrobial agents for medical applications .

2. Drug Development

The compound's structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets. Tetrahydroindolizin-6-ol derivatives have been synthesized and evaluated for their effects on various biological pathways, particularly in cancer therapy. For example, studies have indicated that these compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .

3. Neuroprotective Effects

Recent investigations suggest that tetrahydroindolizin-6-ol may possess neuroprotective properties. Its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress has been documented in preclinical studies. This positions it as a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis Applications

1. Synthetic Intermediates

(S)-5,6,7,8-Tetrahydroindolizin-6-ol serves as an important intermediate in the synthesis of complex organic molecules. Its unique structural features facilitate the formation of various heterocycles through reactions such as cyclization and functional group transformations. Studies have demonstrated its utility in synthesizing pyrroles and other nitrogen-containing compounds through Maillard reactions with sugars .

2. Catalysis

This compound has also been explored as a catalyst or co-catalyst in various organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity in processes such as hydrogenation and oxidation reactions. Theoretical calculations have provided insights into its catalytic mechanisms, suggesting that the presence of hydroxyl groups plays a crucial role in facilitating these reactions .

Material Science Applications

1. Hydrogel Development

Hydrogels incorporating tetrahydroindolizin-6-ol are being developed for advanced therapeutic applications, particularly in drug delivery systems. These hydrogels can be engineered to respond to specific stimuli (e.g., pH or temperature), allowing for controlled release of therapeutic agents . The incorporation of this compound enhances the mechanical properties and biocompatibility of the hydrogels.

2. Biocompatibility Studies

The biocompatibility of hydrogels containing tetrahydroindolizin derivatives has been evaluated through various assays, confirming their suitability for biomedical applications such as wound healing and tissue engineering . These studies indicate that the presence of tetrahydroindolizin enhances cell adhesion and proliferation, making it an attractive option for developing biomaterials.

Case Studies

Mechanism of Action

The mechanism of action of (S)-5,6,7,8-Tetrahydroindolizin-6-ol involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on compound classes mentioned in the evidence and hypothetical analogs of the target compound:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Differences :

- The indolizine core of the target compound is absent in all compounds isolated from Alpinia oxyphylla (e.g., sesquiterpenes, flavones). These instead feature fused cyclohexane or aromatic systems.

- Hydroxylation patterns in the evidence compounds (e.g., at C7 in naphthalene derivatives) differ from the C6 hydroxylation in the target compound.

The biological role of this compound remains speculative without direct data.

Stereochemical Specificity: The (S)-configuration of the target compound may influence receptor binding or enzyme interactions, but this cannot be compared to the racemic or non-chiral compounds in the evidence.

Biological Activity

(S)-5,6,7,8-Tetrahydroindolizin-6-ol is a compound belonging to the indolizidine class of alkaloids, which has garnered interest due to its potential biological activities. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Indolizidine Alkaloids

Indolizidine alkaloids are known for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The specific structure of this compound suggests unique interactions with biological targets due to its stereochemistry and functional groups.

Research indicates that indolizidine alkaloids may exert their biological effects through several mechanisms:

- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis in cancer cells. For instance, studies on related compounds like tylophorine demonstrated significant inhibition at micromolar concentrations .

- Impact on Cell Signaling Pathways : Indolizidine derivatives may modulate various signaling pathways involved in cell proliferation and apoptosis, although specific pathways for this compound remain to be fully elucidated.

1. Anticancer Properties

This compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines. The following table summarizes some findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10 | Protein synthesis inhibition |

| MCF-7 | 15 | Apoptosis induction |

| A549 | 12 | Cell cycle arrest |

2. Neuroprotective Effects

There is emerging evidence that indolizidine compounds can offer neuroprotective effects. Research indicates that they may reduce oxidative stress and inflammation in neuronal cells. Specific studies on related compounds have shown:

- Reduction in reactive oxygen species (ROS) levels.

- Modulation of neuroinflammatory markers.

Case Studies

Case Study 1: Antitumor Activity in Vivo

A study conducted on mice with induced tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in tumor cells while sparing normal cells .

Case Study 2: Neuroprotection in Animal Models

In a model of neurodegeneration induced by oxidative stress, this compound demonstrated protective effects on neuronal survival rates. Behavioral assessments indicated improved cognitive function post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.